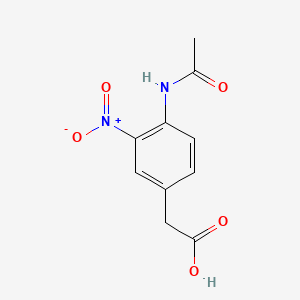

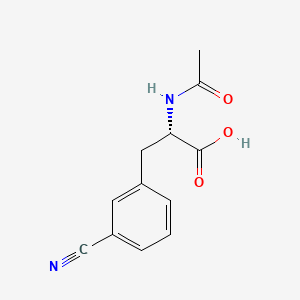

2-(4-Acetamido-3-nitrophenyl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

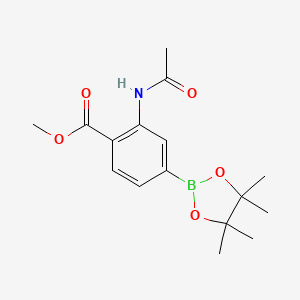

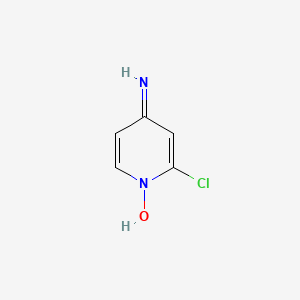

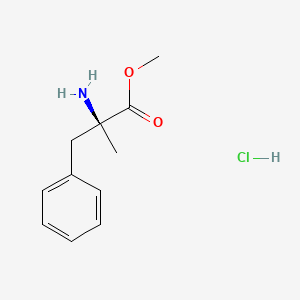

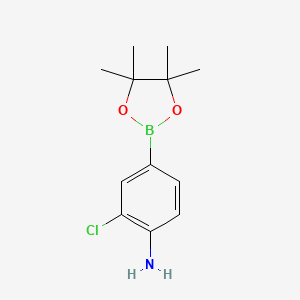

2-(4-Acetamido-3-nitrophenyl)acetic acid is a compound with the molecular formula C10H10N2O5 and a molecular weight of 238.2 . It is a pale-yellow to yellow-brown solid at room temperature . The IUPAC name for this compound is [4-(acetylamino)-3-nitrophenyl]acetic acid .

Molecular Structure Analysis

The compound contains a total of 27 bonds, including 17 non-H bonds, 10 multiple bonds, 4 rotatable bonds, 4 double bonds, and 6 aromatic bonds . It also has 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), 1 nitro group (aromatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid at room temperature .Aplicaciones Científicas De Investigación

Hydrogen Bond Studies and Molecular Structures

- Hydrogen Bond Interactions: The derivative compounds of 2-(4-Acetamido-3-nitrophenyl)acetic acid have been studied for their ability to form intra- and intermolecular hydrogen bonds. These hydrogen bonds were evidenced through NMR experiments and their molecular structures were detailed through X-ray crystallography. The electronic behavior of these intramolecular hydrogen bonds was examined using NBO studies (Romero & Margarita, 2008).

Bioactivity of Nitrosylated and Nitrated Derivatives

- Metabolites and Bioactivity: The bioactive nitrosylated and nitrated derivatives of this compound have been identified as phytotoxic metabolites. These derivatives showed significant biological activities, impacting gene expression in plants and were subject to detoxification through glucosylation (Girel et al., 2022).

Chemical Synthesis and Protecting Group Utility

- Chemical Synthesis and Protecting Group: The (2-Nitrophenyl)acetyl derivative of this compound has been reported to be an effective hydroxyl protecting group. This derivative is valuable in synthetic chemistry, particularly in carbohydrate transformations (Daragics & Fügedi, 2010).

Solvatochromism and Molecular Interactions

- Solvatochromism and Molecular Interaction: Studies have been conducted on the solvatochromism of compounds related to this compound. These studies reveal how molecular interactions, such as hydrogen bonding, can influence the solvatochromic properties of these compounds (Krivoruchka et al., 2004).

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Propiedades

IUPAC Name |

2-(4-acetamido-3-nitrophenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O5/c1-6(13)11-8-3-2-7(5-10(14)15)4-9(8)12(16)17/h2-4H,5H2,1H3,(H,11,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNUOPHZTNJHKLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)CC(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-amine](/img/structure/B581974.png)

![(2S)-2-Amino-3-(4-[(tert-butoxy)carbonylamino]phenyl)propanoic acid](/img/structure/B581975.png)